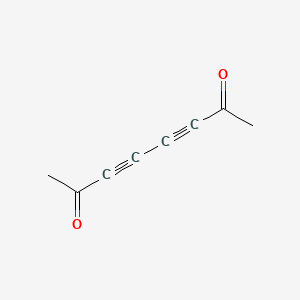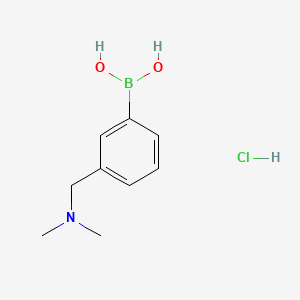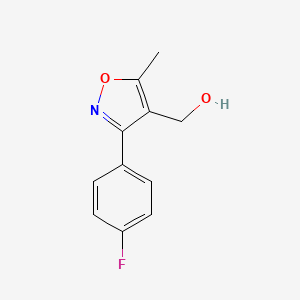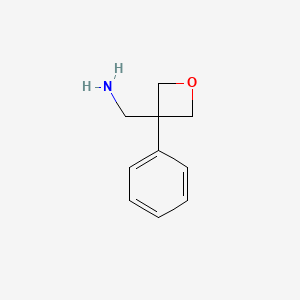
(3-Phenyloxetan-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Phenyloxetan-3-yl)methanamine” is a chemical compound with the CAS Number: 497239-45-9 . It has a molecular weight of 163.22 and its IUPAC name is (3-phenyl-3-oxetanyl)methanamine . It is in the form of oil .
Molecular Structure Analysis
The InChI code for “(3-Phenyloxetan-3-yl)methanamine” is 1S/C10H13NO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(3-Phenyloxetan-3-yl)methanamine” has a molecular weight of 163.22 . The compound is in the form of oil .Applications De Recherche Scientifique
Application Summary
“(3-Phenyloxetan-3-yl)methanamine” might be used in the analysis of metabolite patterns of carbonic anhydrase inhibitors like Brinzolamide and Dorzolamide . These substances are prohibited in sports after systemic administration (ophthalmic permitted) only .
Methods of Application
The analytical evidence for the administration route represents a desirable tool in doping controls . Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes . In the study, the in-vivo metabolism of Brinzolamide and Dorzolamide after ophthalmic (eye drop) and systemic (oral) administration to pigs was evaluated with special focus on the characteristic application route derived metabolism .
Results or Outcomes
The metabolite pattern of Brinzolamide and Dorzolamide was evaluated and compared to samples obtained from patients that therapeutically apply either Brinzolamide or Dorzolamide as ophthalmic preparations . The analysis of the parent drug as well as their metabolites are planned by means of liquid chromatography coupled to high resolution mass spectrometry .
General Chemical Properties and Potential Uses
Application Summary
“(3-Phenyloxetan-3-yl)methanamine” is a chemical compound with the CAS Number: 497239-45-9 . It’s typically stored in a refrigerator and has a physical form of oil .
Methods of Application
The specific methods of application for “(3-Phenyloxetan-3-yl)methanamine” can vary greatly depending on the specific use case. In general, it would be used in a laboratory setting following appropriate safety protocols .
General Chemical Properties and Potential Uses
Application Summary
“(3-Phenyloxetan-3-yl)methanamine” is a chemical compound with the CAS Number: 497239-45-9 . It’s typically stored in a refrigerator and has a physical form of oil .
Methods of Application
The specific methods of application for “(3-Phenyloxetan-3-yl)methanamine” can vary greatly depending on the specific use case. In general, it would be used in a laboratory setting following appropriate safety protocols .
Safety And Hazards
Orientations Futures
The global market size of “(3-Phenyloxetan-3-yl)methanamine” was $XX million in 2018 with XX CAGR from 2014 to 2018, and it is expected to reach $XX million by the end of 2024 with a CAGR of XX% from 2019 to 2024 . This suggests that there is a growing interest in this compound and its potential applications.
Propriétés
IUPAC Name |
(3-phenyloxetan-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBXQZRCYHWTSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669307 |
Source


|
| Record name | 1-(3-Phenyloxetan-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenyloxetan-3-yl)methanamine | |
CAS RN |
497239-45-9 |
Source


|
| Record name | 1-(3-Phenyloxetan-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)
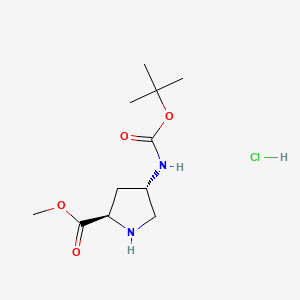

![N-[(1S)-2-Phenyl-1-[(2R,4E)-tetrahydro-5-oxo-4-(phenylmethylene)-2-furanyl]ethyl]carbamic Acid 1,1-D](/img/no-structure.png)
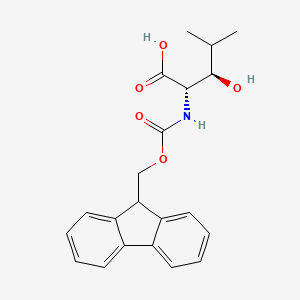
![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)

